molecular formula C19H22N2O4 B5701339 1-cyclohexyl-5-(4-methoxy-3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-cyclohexyl-5-(4-methoxy-3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5701339
M. Wt: 342.4 g/mol
InChI Key: JPGNLUIORLIPSK-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-5-(4-methoxy-3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CMMP, and it has been shown to possess a wide range of biochemical and physiological effects that make it a promising candidate for various medical applications. In

Scientific Research Applications

CMMP has been extensively studied for its potential therapeutic applications. The compound has been shown to possess antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various diseases. CMMP has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential treatment for cancer. Additionally, CMMP has been shown to reduce inflammation and oxidative stress, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of CMMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CMMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, CMMP has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
CMMP has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, reducing oxidative stress. Additionally, CMMP has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, reducing inflammation. CMMP has also been shown to induce apoptosis in cancer cells, inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

CMMP has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for various medical applications. However, there are also limitations to using CMMP in lab experiments. The compound has low solubility in water, making it difficult to administer in vivo. Additionally, the mechanism of action of CMMP is not fully understood, making it difficult to design experiments to study its effects.

Future Directions

For the study of CMMP include investigating its mechanism of action, pharmacokinetics, and potential for treating other diseases.

Synthesis Methods

The synthesis of CMMP involves the condensation of cyclohexanone, malononitrile, and 4-methoxy-3-methylbenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux conditions, and the resulting product is purified using column chromatography. The yield of the synthesis process is approximately 60%, and the purity of the final product is greater than 98%.

properties

IUPAC Name

(5Z)-1-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-12-10-13(8-9-16(12)25-2)11-15-17(22)20-19(24)21(18(15)23)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,20,22,24)/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGNLUIORLIPSK-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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